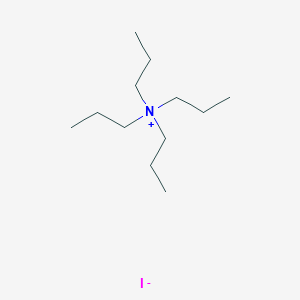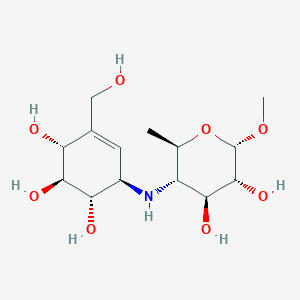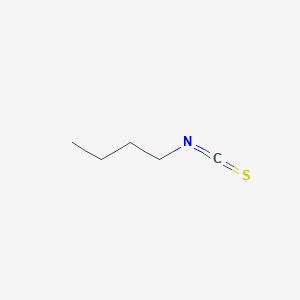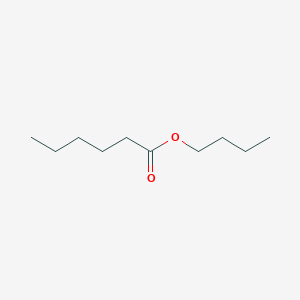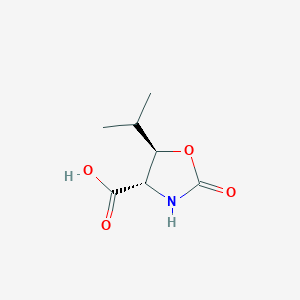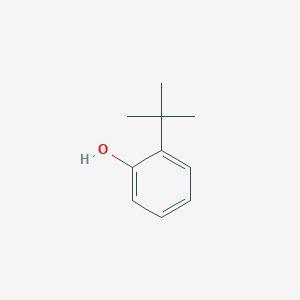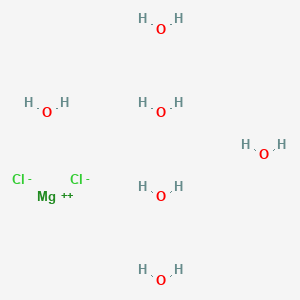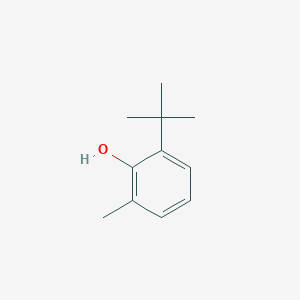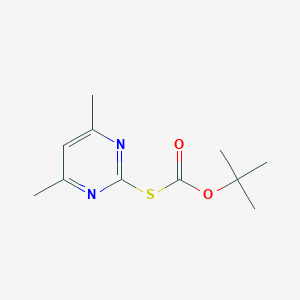
5-thien-2-yl-1,3,4-oxadiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-thien-2-yl-1,3,4-oxadiazol-2(3H)-one, often referred to as 5-thien-2-yl-oxadiazol-2-one, is a heterocyclic compound with a five-membered ring structure containing sulfur and nitrogen. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other compounds. 5-thien-2-yl-oxadiazol-2-one has also been used in a variety of scientific research applications, including as a catalyst for organic reactions and as a ligand for metal complexes.
Scientific Research Applications
Therapeutic Potency and Bioactivity
1,3,4-Oxadiazole derivatives, including compounds like 5-thien-2-yl-1,3,4-oxadiazol-2(3H)-one, have been extensively studied for their therapeutic potential due to their ability to bind effectively with various enzymes and receptors. This binding facilitates a range of bioactivities, leading to their use in treating a variety of ailments. Research highlights their significance in medicinal chemistry, showcasing their application in anticancer, antifungal, antibacterial, and numerous other therapeutic areas. The structure of 1,3,4-oxadiazole makes these compounds highly versatile for developing new medicinal agents with high efficacy and minimal toxicity (Verma et al., 2019).
Synthesis and Pharmacology
The pharmacokinetic properties of 1,3,4-oxadiazole derivatives, including their hydrogen bond interactions with biomacromolecules, contribute significantly to their pharmacological activity. Recent research underscores the importance of oxadiazole as a biologically active unit in various compounds, showing a wide range of activities such as antibacterial, anti-inflammatory, and anticancer effects. These findings suggest that the derivatives of 1,3,4-oxadiazole, including 5-thien-2-yl variants, offer a promising foundation for developing new pharmaceuticals (Wang et al., 2022).
Potential in Material Science and Organic Electronics
Oxadiazoles, specifically 1,3,4-oxadiazole scaffolds, are not only pivotal in pharmacology but also find applications in material science and organic electronics. Their photoluminescent properties, excellent thermal and chemical stability, and efficient coordination sites make them ideal candidates for metal-ion sensors. This broad application spectrum signifies the compound's versatility beyond medicinal chemistry, extending to the development of chemosensors and fluorescent frameworks (Sharma et al., 2022).
Anticancer and Antiviral Activities
The anticancer and antiviral potentials of 1,3,4-oxadiazole derivatives are significant, with various mechanisms of action such as enzyme inhibition and growth factor modulation. These compounds are considered promising leads for future treatment strategies against cancer and viral infections, highlighting the ongoing need for novel therapeutic agents in these domains (Devi et al., 2022).
Antimicrobial Resistance
The rise of antimicrobial resistance has led to an increased interest in new compounds like 1,3,4-oxadiazole derivatives that exhibit a range of antimicrobial activities. These compounds have shown promising results against known antibiotics, suggesting their potential as new drugs in combating resistant microbial strains. This research avenue is particularly important in the current landscape of global health challenges posed by antimicrobial resistance (Glomb & Świątek, 2021).
properties
IUPAC Name |
5-thiophen-2-yl-3H-1,3,4-oxadiazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-6-8-7-5(10-6)4-2-1-3-11-4/h1-3H,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCGUELILIFLTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427874 |
Source


|
| Record name | 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128772-83-8 |
Source


|
| Record name | 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

